molecular formula C11H15BrN2O2 B594848 tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 1263285-53-5

tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Cat. No.: B594848
CAS No.: 1263285-53-5
M. Wt: 287.157
InChI Key: JTANJNPFRIWFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate: is a heterocyclic compound that contains both pyrrole and imidazole rings

Preparation Methods

The synthesis of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of this compound with suitable reagents can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
  • tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications .

Biological Activity

Tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolo[1,2-a]imidazole family, which is known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding the biological activity of this compound can contribute to drug development and therapeutic applications.

  • Molecular Formula : C₈H₉BrN₂O₂
  • Molecular Weight : 227.07 g/mol
  • CAS Number : 1263285-53-5
  • Structural Characteristics : The compound features a bromo-substituted pyrrolo[1,2-a]imidazole core with a tert-butyl ester functional group at the carboxylate position.

Anticancer Activity

Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Triple-Negative Breast Cancer)0.126Induces apoptosis via caspase activation
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylateMCF-7 (Breast Cancer)17.02Inhibits cell cycle progression

The compound has been noted for its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Anti-inflammatory Properties

Similar structures have demonstrated anti-inflammatory effects in preclinical models. For example, derivatives of pyrrolo[1,2-a]imidazoles have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

StudyCompoundEffectConcentration
In vitro analysisTert-butyl 3-bromo derivativeInhibition of IL-6 secretionIC50 ~40 μM
Animal modelPyrrolo[1,2-a]imidazole analogsReduction in edema formationDose-dependent

These findings suggest that this compound may be effective in managing inflammatory conditions .

Antimicrobial Activity

Compounds similar to tert-butyl 3-bromo derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

PathogenMIC (µg/mL)Comparison Control
Staphylococcus aureus3.125Isoniazid (0.25)
Escherichia coli12.5Ciprofloxacin (2)

This antimicrobial activity highlights the potential of these compounds as lead candidates for developing new antibiotics .

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of pyrrolo[1,2-a]imidazoles for their biological properties. For example:

  • Synthesis Methods : Various synthetic routes have been developed for obtaining tert-butyl 3-bromo derivatives with high yields and purity.
  • In Vivo Studies : Animal models treated with pyrrolo[1,2-a]imidazole derivatives showed reduced tumor growth and metastasis in breast cancer models compared to untreated controls.
  • Mechanistic Insights : Research has elucidated that these compounds may engage specific molecular targets involved in cancer cell survival and proliferation pathways.

Properties

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)8-9(12)14-6-4-5-7(14)13-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTANJNPFRIWFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N2CCCC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.